

Solubility of 1-(4-Methoxyphenyl)ethanol in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)ethanol

Cat. No.: B1200191

Get Quote

Solubility Profile of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1-(4-Methoxyphenyl)ethanol** in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents the available qualitative and semi-quantitative information. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their own laboratory settings.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **1-(4-Methoxyphenyl)ethanol** is not widely available in published literature. However, based on chemical supplier information and data for structurally similar compounds, a general solubility profile can be established. **1-(4-Methoxyphenyl)ethanol** is generally considered to be soluble in a range of organic solvents and has limited solubility in water.[1]

For the purpose of providing a quantitative perspective, the following table includes available data for **1-(4-Methoxyphenyl)ethanol** and its close structural analog, 4-Methoxybenzyl alcohol. Researchers should use the data for the analog as an estimation and are encouraged to determine the precise solubility for their specific application and conditions.

Solvent	Compound	Temperature (°C)	Solubility	Data Type
Water	1-(4- Methoxyphenyl)e thanol	Not Specified	Not miscible[2][3]	Qualitative
Water	4-Methoxybenzyl alcohol	20	2 mg/mL[4]	Quantitative
Ethanol	1-(4- Methoxyphenyl)e thanol	Not Specified	Soluble[1]	Qualitative
Ethanol	4-Methoxybenzyl alcohol	>20	Miscible[4]	Qualitative
Ether	1-(4- Methoxyphenyl)e thanol	Not Specified	Soluble[1]	Qualitative
Chloroform	4-Methoxy-α- methylbenzyl alcohol	Not Specified	Soluble	Qualitative
Ethyl Acetate	4-Methoxy-α- methylbenzyl alcohol	Not Specified	Slightly Soluble	Qualitative
Methanol	4-Methoxy-α- methylbenzyl alcohol	Not Specified	Sparingly Soluble	Qualitative
Organic Solvents	4-Methoxybenzyl alcohol	Not Specified	Soluble[4]	Qualitative
Oils	4-Methoxybenzyl alcohol	Not Specified	Soluble[4]	Qualitative

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data for **1-(4-Methoxyphenyl)ethanol** in their solvents of interest, this section provides detailed methodologies for two common and reliable experimental techniques.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6][7][8]

2.1.1. Materials and Apparatus

- 1-(4-Methoxyphenyl)ethanol
- Selected organic solvent(s) of high purity
- Analytical balance (readable to at least 0.1 mg)
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
- Constant temperature shaker bath or incubator
- Centrifuge (optional)
- Syringe filters (pore size appropriate for the solvent and to remove undissolved particles, e.g., 0.45 μm PTFE)
- · Volumetric flasks and pipettes for dilutions
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.1.2. Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of 1-(4-Methoxyphenyl)ethanol to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.
 - Seal the container tightly to prevent solvent evaporation.

Equilibration:

- Place the sealed container in a constant temperature shaker bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 72 hours, though the exact time may need to be determined empirically.[8]

Phase Separation:

- After equilibration, allow the container to rest at the constant temperature to let the undissolved solid settle.
- Carefully withdraw a sample from the supernatant liquid using a syringe.
- To ensure all undissolved particles are removed, filter the sample through a syringe filter into a clean, dry container. Alternatively, the sample can be centrifuged at the experimental temperature, and the supernatant carefully collected.

Quantification:

- Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of 1-(4-Methoxyphenyl)ethanol.

Calculation:

Calculate the solubility by multiplying the measured concentration by the dilution factor.
 The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

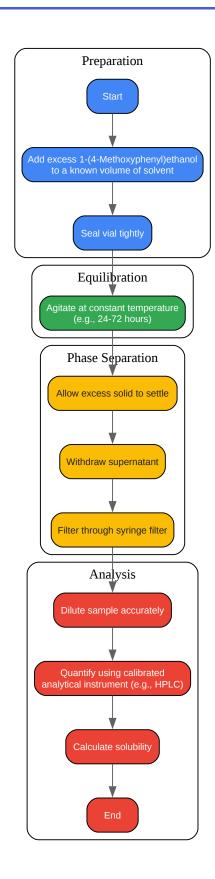
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[9][10]

2.2.1. Materials and Apparatus

- 1-(4-Methoxyphenyl)ethanol
- Selected organic solvent(s) of high purity
- Analytical balance
- Glass vials or flasks with airtight seals
- Constant temperature shaker bath or incubator
- Filtration apparatus (e.g., filter paper and funnel, or vacuum filtration system)
- Pre-weighed evaporation dish
- Oven or vacuum oven

2.2.2. Procedure

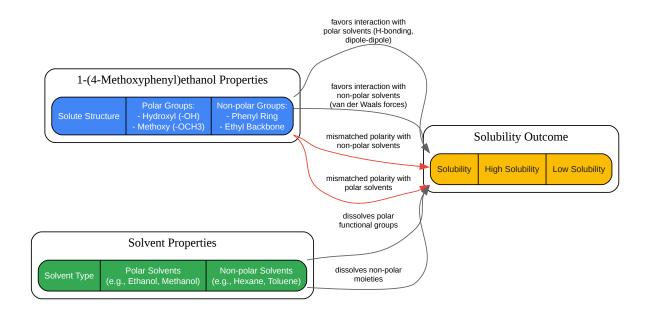
- Preparation of a Saturated Solution:
 - Follow steps 1 and 2 as described in the Shake-Flask Method to prepare a saturated solution at a constant temperature.
- Sample Collection and Weighing:
 - After equilibration and settling of the excess solute, carefully filter a known volume or mass of the supernatant into a pre-weighed evaporation dish.
 - Record the exact volume or mass of the saturated solution transferred.
- Solvent Evaporation:
 - Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the 1-(4-Methoxyphenyl)ethanol.


- Continue heating until the mass of the dish with the residue is constant, indicating complete removal of the solvent.
- · Final Weighing and Calculation:
 - Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.
 - Weigh the dish containing the dry residue.
 - The mass of the dissolved 1-(4-Methoxyphenyl)ethanol is the final mass of the dish and residue minus the initial mass of the empty dish.
 - Calculate the solubility based on the mass of the residue and the initial volume or mass of the saturated solution taken.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.


Click to download full resolution via product page

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of **1-(4-Methoxyphenyl)ethanol** is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key relationships.

Click to download full resolution via product page

Caption: Relationship between solute/solvent properties and solubility of **1-(4-Methoxyphenyl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. 1-(4-Methoxyphenyl)ethanol, 95% | Fisher Scientific [fishersci.ca]
- 3. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 4. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [Solubility of 1-(4-Methoxyphenyl)ethanol in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200191#solubility-of-1-4-methoxyphenyl-ethanol-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com